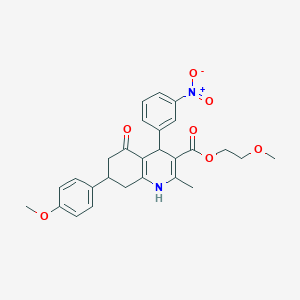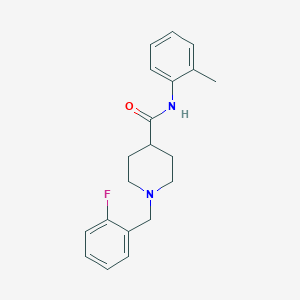![molecular formula C12H14N2O2S B5210963 5,6-Dimethyl-3-(3-oxobutan-2-yl)thieno[2,3-d]pyrimidin-4-one](/img/structure/B5210963.png)
5,6-Dimethyl-3-(3-oxobutan-2-yl)thieno[2,3-d]pyrimidin-4-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5,6-Dimethyl-3-(3-oxobutan-2-yl)thieno[2,3-d]pyrimidin-4-one is a heterocyclic compound that belongs to the thienopyrimidine family This compound is characterized by a fused ring system consisting of a thiophene ring and a pyrimidine ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5,6-Dimethyl-3-(3-oxobutan-2-yl)thieno[2,3-d]pyrimidin-4-one typically involves the condensation of appropriate starting materials under specific reaction conditions. One common method involves the reaction of 2,3-dimethylthiophene with a suitable pyrimidine derivative in the presence of a base such as sodium ethoxide in ethanol. The reaction mixture is then heated under reflux to facilitate the cyclization process, leading to the formation of the desired thienopyrimidine compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Analyse Chemischer Reaktionen
Types of Reactions
5,6-Dimethyl-3-(3-oxobutan-2-yl)thieno[2,3-d]pyrimidin-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to introduce additional functional groups.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to modify the functional groups present in the compound.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace existing functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like triethylamine.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
5,6-Dimethyl-3-(3-oxobutan-2-yl)thieno[2,3-d]pyrimidin-4-one has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as a therapeutic agent due to its ability to interact with biological targets.
Organic Synthesis: It serves as a valuable intermediate in the synthesis of more complex heterocyclic compounds, facilitating the development of new materials and pharmaceuticals.
Material Science: The compound’s unique structural properties make it suitable for use in the design of novel materials with specific electronic and optical characteristics.
Wirkmechanismus
The mechanism of action of 5,6-Dimethyl-3-(3-oxobutan-2-yl)thieno[2,3-d]pyrimidin-4-one involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit specific enzymes by binding to their active sites, thereby modulating biochemical pathways. For instance, it may inhibit cyclin-dependent kinases (CDKs), leading to cell cycle arrest and apoptosis in cancer cells .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Pyrido[2,3-d]pyrimidin-5-one: Exhibits similar biological activities and is used in the development of kinase inhibitors.
Thieno[2,3-d]pyrimidin-7-one: Another related compound with potential therapeutic applications.
Uniqueness
5,6-Dimethyl-3-(3-oxobutan-2-yl)thieno[2,3-d]pyrimidin-4-one is unique due to its specific substitution pattern and the presence of both thiophene and pyrimidine rings. This structural arrangement imparts distinct electronic properties and enhances its interaction with biological targets, making it a valuable compound for drug discovery and material science .
Eigenschaften
IUPAC Name |
5,6-dimethyl-3-(3-oxobutan-2-yl)thieno[2,3-d]pyrimidin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O2S/c1-6-9(4)17-11-10(6)12(16)14(5-13-11)7(2)8(3)15/h5,7H,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AYLBMULLAWRAGS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC2=C1C(=O)N(C=N2)C(C)C(=O)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[(4-bromophenoxy)acetyl]-4-(diphenylmethyl)piperazine hydrochloride](/img/structure/B5210885.png)
![N-(3-chlorobenzyl)-3-[1-(2-furoyl)-4-piperidinyl]propanamide](/img/structure/B5210892.png)

![4-butoxy-N-[4-(propanoylamino)phenyl]benzamide](/img/structure/B5210917.png)
![8-(1-benzofuran-2-ylmethyl)-1-ethyl-3-(3-methoxybenzyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B5210926.png)

![N-[4-(pentyloxy)phenyl]-1,3-benzothiazole-7-sulfonamide](/img/structure/B5210949.png)

![2-{[2-(4-chlorophenyl)-2-oxoethyl]thio}-6-cyclopropyl-4-(4-methoxyphenyl)nicotinonitrile](/img/structure/B5210957.png)
![4-[[4-(4-chlorophenyl)phenyl]diazenyl]-3-(4-methoxyphenyl)-2H-1,2-oxazol-5-one](/img/structure/B5210970.png)

![2-(1-bromo-1-chloroethyl)-4,8-dimethyl-2,3-dihydrofuro[3,2-c]quinoline](/img/structure/B5210974.png)
![1-methoxy-3-[3-(4-methylphenoxy)propoxy]benzene](/img/structure/B5210978.png)
